N-cyclopropyl-1-[(2,2-difluorocyclopentyl)methylsulfonyl]pyrrolidine-2-carboxamide
Description
N-cyclopropyl-1-[(2,2-difluorocyclopentyl)methylsulfonyl]pyrrolidine-2-carboxamide is a synthetic compound with a complex molecular structure It features a cyclopropyl group, a difluorocyclopentyl moiety, and a pyrrolidine ring, making it a unique and versatile molecule
Properties
IUPAC Name |
N-cyclopropyl-1-[(2,2-difluorocyclopentyl)methylsulfonyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F2N2O3S/c15-14(16)7-1-3-10(14)9-22(20,21)18-8-2-4-12(18)13(19)17-11-5-6-11/h10-12H,1-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXZBAKKHVKBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)CS(=O)(=O)N2CCCC2C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-[(2,2-difluorocyclopentyl)methylsulfonyl]pyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the cyclopropyl and difluorocyclopentyl groups, followed by their integration into the pyrrolidine ring. Common synthetic routes may involve:
Cyclopropanation: Formation of the cyclopropyl group using reagents like diazomethane or Simmons-Smith reagents.
Fluorination: Introduction of fluorine atoms into the cyclopentyl ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: Attachment of the sulfonyl group using sulfonyl chlorides in the presence of a base like triethylamine.
Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-1-[(2,2-difluorocyclopentyl)methylsulfonyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the fluorinated cyclopentyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclopropyl-1-[(2,2-difluorocyclopentyl)methylsulfonyl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-[(2,2-difluorocyclopentyl)methylsulfonyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-1-[(2,2-difluorocyclopentyl)methylsulfonyl]pyrrolidine-2-carboxamide
- N-(2-Cyclopropyl-2-hydroxypropyl)-1-(2,2-difluorocyclopentyl)methanesulfonamide
Uniqueness
This compound stands out due to its combination of a cyclopropyl group, a difluorocyclopentyl moiety, and a pyrrolidine ring. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
